

Characterization of 3-Iodo-4-methylbenzoic Acid by ^{13}C NMR: A Comparative Guide

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Compound of Interest

Compound Name: 3-Iodo-4-methylbenzoic acid

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This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **3-iodo-4-methylbenzoic acid**. By comparing its spectral data with those of structurally related analogs—benzoic acid, 4-methylbenzoic acid, and 3-iodobenzoic acid—we can elucidate the influence of the iodo and methyl substituents on the chemical shifts of the aromatic carbons. This analysis is crucial for the structural verification and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Comparative ^{13}C NMR Data Analysis

The ^{13}C NMR chemical shifts of **3-iodo-4-methylbenzoic acid** are influenced by the electronic effects of its substituents: the electron-withdrawing carboxylic acid and iodo groups, and the electron-donating methyl group. The table below summarizes the experimentally determined or predicted chemical shifts for **3-iodo-4-methylbenzoic acid** and compares them with the known values for benzoic acid, 4-methylbenzoic acid, and 3-iodobenzoic acid. This comparison allows for a clear understanding of the individual and combined effects of the substituents on the carbon environment within the benzene ring.

Carbon Position	Benzoic Acid (CDCl ₃)[1]	4-Methylbenzoic Acid (DMSO-d ₆)[2]	3-Iodobenzoic Acid (DMSO-d ₆)	3-Iodo-4-methylbenzoic Acid (Predicted)
C1 (ipso-COOH)	~129.4	128.5	~133.4	~130-133
C2	~130.3	129.8	~138.9	~139-142
C3	~128.5	129.8	~94.2	~95-98
C4	~133.9	143.5	~137.5	~144-147
C5	~128.5	129.5	~129.9	~130-133
C6	~130.3	129.5	~130.5	~131-134
-COOH	~172.6	167.8	~166.5	~167-170
-CH ₃	-	21.6	-	~22-25

Note: Chemical shifts are in ppm relative to TMS. Predicted values for **3-iodo-4-methylbenzoic acid** are estimated based on substituent additivity rules.

Experimental Protocol: ¹³C NMR Spectroscopy

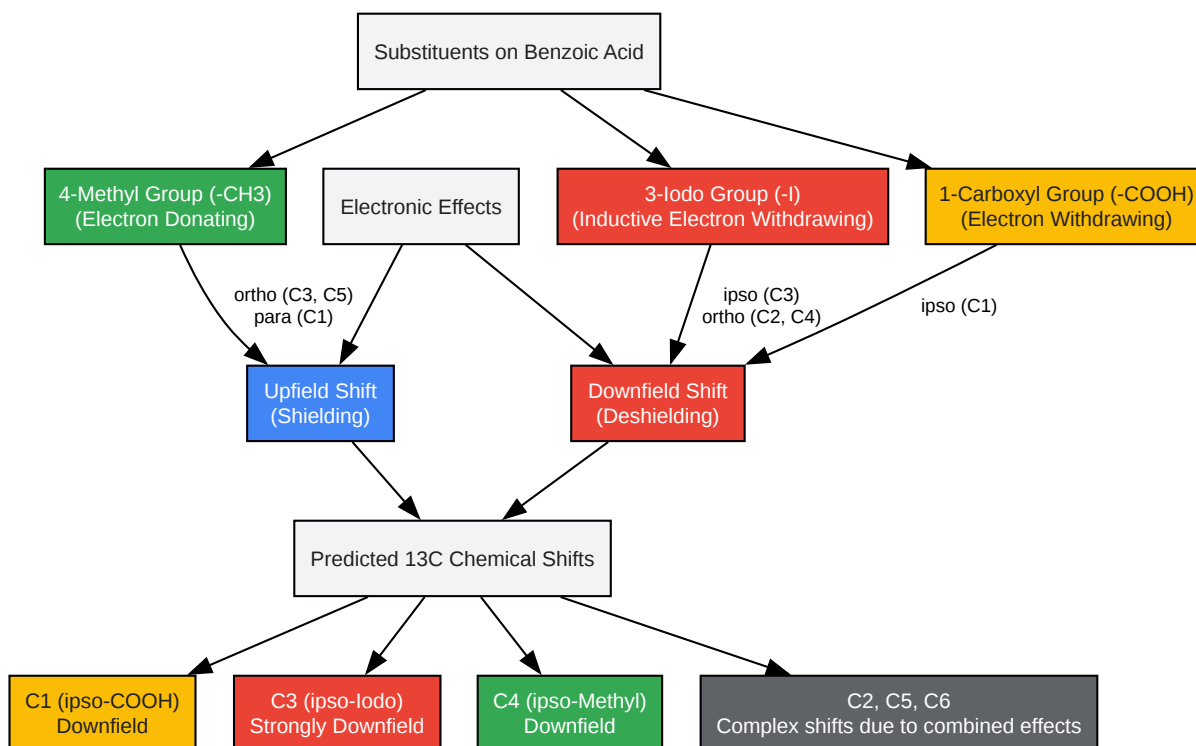
A standard protocol for acquiring a ¹³C NMR spectrum of **3-iodo-4-methylbenzoic acid** is outlined below:

- **Sample Preparation:** Dissolve approximately 20-50 mg of **3-iodo-4-methylbenzoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard ($\delta = 0.0$ ppm).
- **NMR Instrument:** The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used.
- Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.
- Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically employed to allow for full relaxation of the carbon nuclei between pulses.
- Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Influence of Substituents on ^{13}C NMR Chemical Shifts

The following diagram illustrates the logical relationship between the substituents and their expected effect on the ^{13}C NMR chemical shifts of the aromatic carbons in **3-iodo-4-methylbenzoic acid**. The electron-donating methyl group generally causes an upfield shift (to lower ppm values) for the ortho and para carbons, while the electron-withdrawing iodo and carboxyl groups cause a downfield shift (to higher ppm values) for the carbons they are directly attached to (ipso-carbons) and other affected positions.



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Substituent Effects on ^{13}C NMR Shifts

By understanding these fundamental principles and utilizing comparative data, researchers can confidently assign the resonances in the ^{13}C NMR spectrum of **3-iodo-4-methylbenzoic acid**, confirming its molecular structure and assessing its purity.

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References

- 1. Benzoic acid(65-85-0) ^{13}C NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]
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